![molecular formula C11H14ClN3O3 B12284786 (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazina-4-metanol es un complejo compuesto orgánico con una estructura única que combina elementos de anillos de oxazina y pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazina-4-metanol típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los precursores de oxazina y pirimidina, seguido de su acoplamiento en condiciones específicas para formar el compuesto deseado. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes metilantes y varios catalizadores para facilitar la formación de los anillos de oxazina y pirimidina.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el reciclaje de solventes y reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazina-4-metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción pueden usarse para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes actividades biológicas.
Sustitución: El átomo de cloro en el compuesto puede sustituirse con otros grupos para crear derivados con diferentes propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría producir una variedad de análogos funcionalizados.
Aplicaciones Científicas De Investigación
Química: El compuesto puede usarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con objetivos biológicos de formas novedosas, lo que lo convierte en un candidato para el descubrimiento de fármacos.
Medicina: Las posibles aplicaciones terapéuticas podrían incluir actuar como un inhibidor enzimático o un modulador de receptores.
Industria: Las propiedades del compuesto pueden hacerlo útil en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazina-4-metanol involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, donde el compuesto se une y modula su actividad. Las vías exactas involucradas dependerían del contexto biológico específico y la naturaleza de las interacciones.
Comparación Con Compuestos Similares
Compuestos Similares
Compuesto E relacionado con la Atorvastatina: Este compuesto comparte algunas similitudes estructurales y se utiliza en aplicaciones farmacéuticas.
Haluro de Plomo de Metilamonio: Aunque es estructuralmente diferente, este compuesto se utiliza en ciencia de materiales y tiene aplicaciones en células solares.
Unicidad
(6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazina-4-metanol es único debido a su combinación de anillos de oxazina y pirimidina, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C11H14ClN3O3 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
(4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl)methanol |
InChI |
InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3 |
Clave InChI |
PUPYRLHPONRTIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


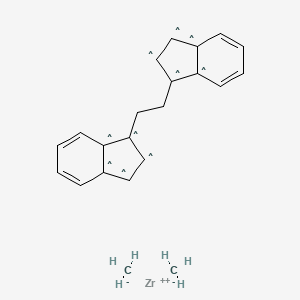
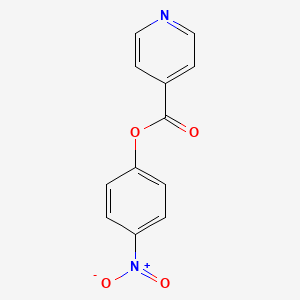
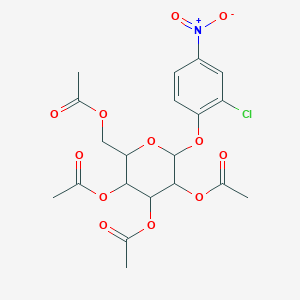


![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
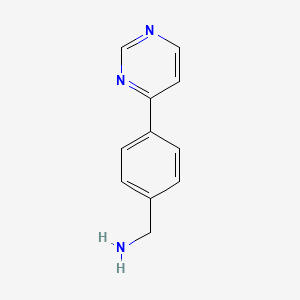
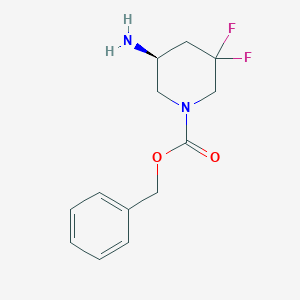
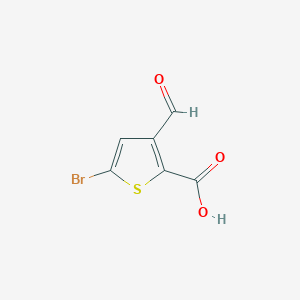
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)



